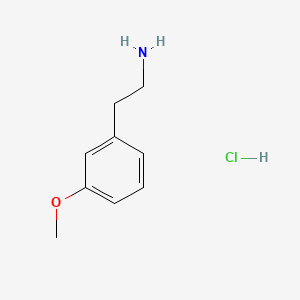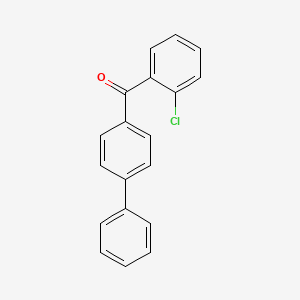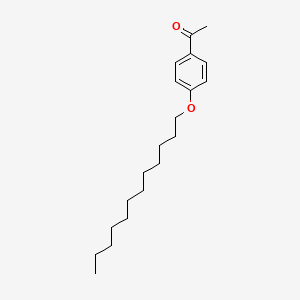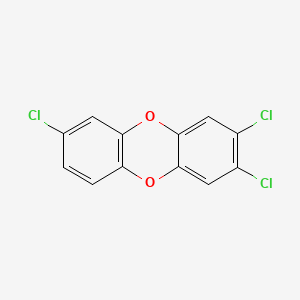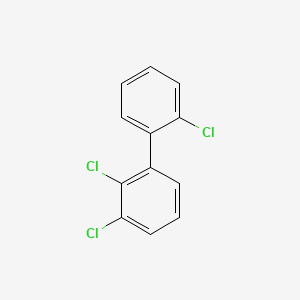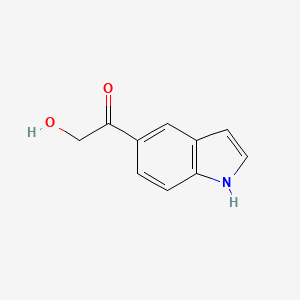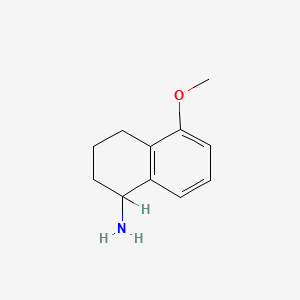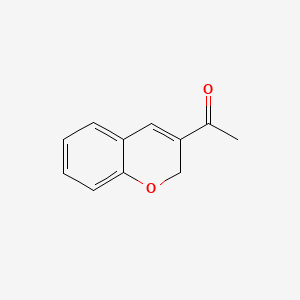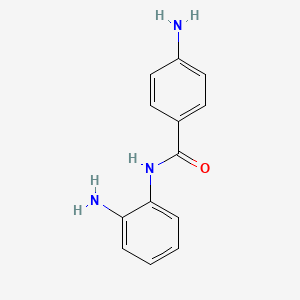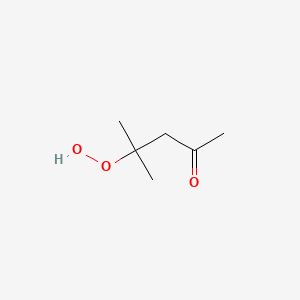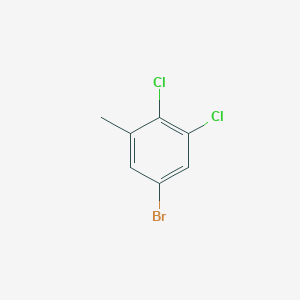
5-Bromo-2,3-dichlorotoluene
Overview
Description
5-Bromo-2,3-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of toluene, where a bromine atom and two chlorine atoms are substituted at specific positions on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-dichlorotoluene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 2,3-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the controlled addition of bromine and chlorine to toluene under specific conditions. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dichlorotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced halogenated toluenes.
Substitution: Further halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
5-Bromo-2,3-dichlorotoluene is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-dichlorotoluene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2,3-dichlorotoluene is similar to other halogenated toluenes, such as 2-bromo-5-chlorotoluene and 2,4-dichlorotoluene. its unique combination of bromine and chlorine atoms at specific positions on the benzene ring distinguishes it from these compounds. This unique structure contributes to its distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
5-bromo-1,2-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUYBMLOJZFUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348863 | |
| Record name | 5-Bromo-2,3-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204930-38-1 | |
| Record name | 5-Bromo-2,3-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B1595459.png)

